molecular formula C15H13N3O2S B11104919 N'-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide

N'-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B11104919
M. Wt: 299.3 g/mol
InChI Key: ZTDFKIIUJWWLAW-GZTJUZNOSA-N
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Description

N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a cyanobenzylidene group attached to a methylbenzenesulfonohydrazide moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide stands out due to its unique combination of a cyanobenzylidene group and a methylbenzenesulfonohydrazide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13N3O2S/c1-12-2-8-15(9-3-12)21(19,20)18-17-11-14-6-4-13(10-16)5-7-14/h2-9,11,18H,1H3/b17-11+

InChI Key

ZTDFKIIUJWWLAW-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N

solubility

17 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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